molecular formula C14H13FN2O2S B2685943 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034544-07-3

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2685943
CAS No.: 2034544-07-3
M. Wt: 292.33
InChI Key: AYIGNMJFJYLLTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3-benzyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione and 3-piperazinomethyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been synthesized from 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1,3-thiazole-2-thione .

Scientific Research Applications

Organic Electronics and Photovoltaics

The structural motif of benzo[c][1,2,5]thiadiazole derivatives has been extensively investigated for its applications in organic electronics, particularly in organic photovoltaics (OPVs). These compounds, including fluorinated derivatives, are known for their strong absorption in the visible range and for enabling low-bandgap polymers, which are crucial for enhancing the efficiency of solar cells. For instance, a study on two donor–acceptor alternating polymers incorporating bis(octylthio)thienyl benzo[1,2-b:4,5-b′]dithiophene and fluorinated benzo[c][1,2,5]thiadiazole demonstrated significant power conversion efficiencies due to their strong absorptions in the 300–650 nm range and bandgaps of ∼1.60 eV (Xu et al., 2016). These findings underline the importance of structural manipulation, such as fluorination, in tuning the optoelectronic properties of conjugated polymers for OPV applications.

Antitumor Activities

Compounds within the benzo[c][1,2,5]thiadiazole class, including fluorinated derivatives, have also been explored for their antitumor properties. The fluorination of these compounds has been associated with potent cytotoxic activities in vitro, targeting specific cancer cell lines while showing minimal activity against non-malignant cells. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic effects in sensitive human breast cancer cell lines, indicating their potential as selective antitumor agents (Hutchinson et al., 2001). Such research highlights the promise of fluorinated benzo[c][1,2,5]thiadiazole derivatives in the development of new cancer therapeutics.

Properties

IUPAC Name

3-benzyl-5-fluoro-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-16-13-8-7-12(15)9-14(13)17(20(16,18)19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGNMJFJYLLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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